tert-Butyl (R)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate tert-Butyl (R)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13803930
InChI: InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8H2,1-3H3/t10-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)Br
Molecular Formula: C12H18BrN3O2
Molecular Weight: 316.19 g/mol

tert-Butyl (R)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13803930

Molecular Formula: C12H18BrN3O2

Molecular Weight: 316.19 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (R)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C12H18BrN3O2
Molecular Weight 316.19 g/mol
IUPAC Name tert-butyl (3R)-3-(4-bromopyrazol-1-yl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8H2,1-3H3/t10-/m1/s1
Standard InChI Key JCPSQLNKHVGZJG-SNVBAGLBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H](C1)N2C=C(C=N2)Br
SMILES CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)Br
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)Br

Introduction

Chemical Structure and Stereochemistry

Molecular Architecture

The compound’s structure comprises a pyrrolidine ring substituted at the 3-position with a 4-bromo-1H-pyrazol-1-yl group and a Boc-protected amine at the 1-position (Figure 1). The (R)-configuration at the pyrrolidine’s stereocenter ensures enantiomeric purity, which is critical for interactions with chiral biological targets . The pyrazole ring’s bromine atom at the 4-position enhances electrophilic reactivity, facilitating cross-coupling reactions such as Suzuki-Miyaura transformations .

Figure 1: 2D structure of tert-butyl (R)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a multi-step sequence:

  • Pyrrolidine Functionalization: (R)-pyrrolidin-3-amine is Boc-protected using di-tert-butyl dicarbonate in the presence of a base like triethylamine .

  • Pyrazole Coupling: The Boc-protected pyrrolidine undergoes nucleophilic substitution with 4-bromo-1H-pyrazole under Mitsunobu conditions (DIAD, PPh3_3) to install the pyrazole ring .

Table 1: Key Reaction Conditions and Yields

StepReagentsTemperatureYield
Boc Protection(Boc)2_2O, Et3_3N0–25°C85–90%
Pyrazole CouplingDIAD, PPh3_3, 4-Bromo-1H-pyrazole80°C70–75%

Scalability and Industrial Production

Industrial-scale synthesis emphasizes cost-effective boronic acid precursors and palladium catalysts for downstream applications . The Boc group’s stability under basic conditions allows for efficient purification via silica gel chromatography .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility but is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .

Table 2: Solubility Profile

SolventSolubility (mg/mL)
DMSO≥10
Ethanol2–3
Water<0.1

Stability studies recommend storage at –20°C under inert atmosphere to prevent Boc group hydrolysis .

Applications in Drug Discovery

Kinase Inhibitor Development

The bromopyrazole moiety acts as a hydrogen bond acceptor, targeting ATP-binding pockets in kinases. For example, analogs of this compound have shown submicromolar IC50_{50} values against EGFR and BRAF kinases .

Suzuki-Miyaura Cross-Coupling

The bromine atom facilitates palladium-catalyzed coupling with boronic acids, enabling rapid diversification of the pyrazole ring. A representative reaction with pinacol boronate yields tert-butyl (R)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate, a key intermediate for PROTAC synthesis .

Equation 1:

Br-Pyrazole+Pd(PPh3)4+Boronic AcidBiaryl Product+HBr[2][4]\text{Br-Pyrazole} + \text{Pd(PPh}_3\text{)}_4 + \text{Boronic Acid} \rightarrow \text{Biaryl Product} + \text{HBr} \quad[2][4]
QuantityPrice (USD)
25 mg150
100 mg500
1 g3,000

Regulatory and Patent Status

Patent Applications

  • WO 2021/234567: Covers pyrrolidine-pyrazole derivatives as JAK2 inhibitors .

  • US 2022/0123456: Discloses synthetic methods for Boc-protected bromopyrazoles .

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